molecular formula C10H15BrN2O B3366426 4-Bromo-5-butoxybenzene-1,2-diamine CAS No. 1373232-36-0

4-Bromo-5-butoxybenzene-1,2-diamine

Cat. No.: B3366426
CAS No.: 1373232-36-0
M. Wt: 259.14 g/mol
InChI Key: BWRAUXOALMKJNM-UHFFFAOYSA-N
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Description

4-Bromo-5-butoxybenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromine atom, a butoxy group, and two amine groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-5-butoxybenzene-1,2-diamine typically involves multiple steps:

    Butoxylation: The addition of a butoxy group to the benzene ring.

The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of bromine or bromine-containing compounds for bromination, and butanol or butyl halides for butoxylation .

Chemical Reactions Analysis

4-Bromo-5-butoxybenzene-1,2-diamine undergoes several types of chemical reactions:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

    Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the benzene ring.

Scientific Research Applications

4-Bromo-5-butoxybenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-butoxybenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in electrophilic aromatic substitution reactions, forming a sigma-bond with the benzene ring and generating a positively charged intermediate. This intermediate can then undergo further reactions to yield substituted benzene derivatives .

Comparison with Similar Compounds

4-Bromo-5-butoxybenzene-1,2-diamine can be compared to other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its increased hydrophobicity and potential for diverse chemical reactions.

Properties

IUPAC Name

4-bromo-5-butoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-2-3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRAUXOALMKJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287098
Record name 1,2-Benzenediamine, 4-bromo-5-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-36-0
Record name 1,2-Benzenediamine, 4-bromo-5-butoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-5-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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